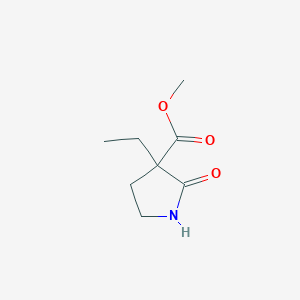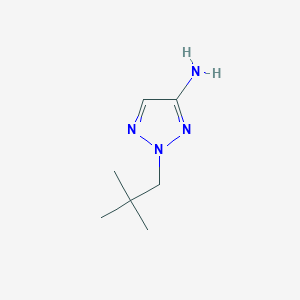
2-(2,2-Dimethylpropyl)-2H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylpropyl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2,2-dimethylpropyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropyl)-2H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
Another approach involves the reaction of 2,2-dimethylpropylamine with a suitable triazole precursor. This method may require the use of protecting groups and specific reaction conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazoles.
Scientific Research Applications
2-(2,2-Dimethylpropyl)-2H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Triazoles, including this compound, are known for their antimicrobial and antifungal properties. They are used in the development of new drugs and therapeutic agents.
Medicine: The compound’s potential as a pharmaceutical agent is explored for various therapeutic applications, including cancer treatment and infectious diseases.
Industry: In the materials science field, triazoles are used in the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, triazoles are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of applications.
2-(2,2-Dimethylpropyl)-1H-1,2,3-triazole: A closely related compound with a similar structure but different substitution pattern.
2-(2,2-Dimethylpropyl)-4H-1,2,3-triazole: Another isomer with a different arrangement of atoms within the triazole ring.
Uniqueness
2-(2,2-Dimethylpropyl)-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for selective interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)triazol-4-amine |
InChI |
InChI=1S/C7H14N4/c1-7(2,3)5-11-9-4-6(8)10-11/h4H,5H2,1-3H3,(H2,8,10) |
InChI Key |
ILYAHINVKIKLSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1N=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



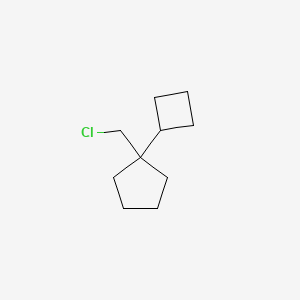
![6-amino-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B15254842.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15254854.png)
![3-[(2-Methoxyphenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B15254855.png)
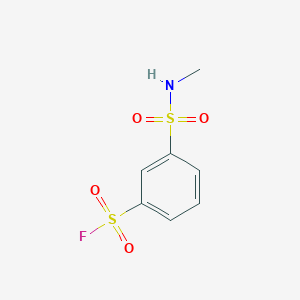

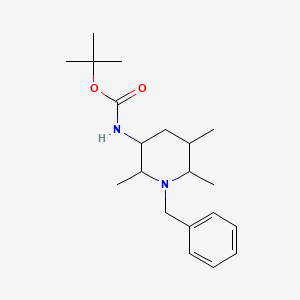
![N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B15254876.png)

![tert-butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate](/img/structure/B15254887.png)
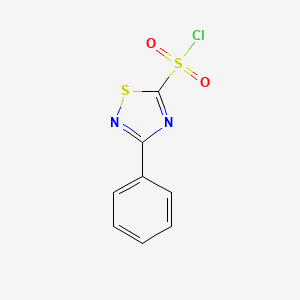
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B15254899.png)
